1-Naphthol, 4-(4-fluorophenyl)azo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthol, 4-(4-fluorophenyl)azo- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is derived from 1-naphthol and 4-fluorophenyl diazonium salt, resulting in a molecule that has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthol, 4-(4-fluorophenyl)azo- typically involves an azo coupling reaction. This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, and the naphthol acts as the nucleophile. The general procedure is as follows:
Diazotization: 4-fluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1-naphthol in an alkaline medium, usually in the presence of sodium hydroxide (NaOH), to form the azo compound
Industrial Production Methods
Industrial production of azo compounds, including 1-Naphthol, 4-(4-fluorophenyl)azo-, often follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved safety.
Optimization of Reaction Parameters: Parameters such as temperature, pH, and reactant concentrations are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthol, 4-(4-fluorophenyl)azo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the naphthol ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or catalytic hydrogenation can be used for reduction.
Substitution Reagents: Halogens, sulfonic acids, and other electrophiles can be used for substitution reactions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted naphthol derivatives
Wissenschaftliche Forschungsanwendungen
1-Naphthol, 4-(4-fluorophenyl)azo- has several scientific research applications:
Chemistry: Used as a dye and in the synthesis of other complex organic molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Naphthol, 4-(4-fluorophenyl)azo- involves its interaction with biological molecules:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenylazo-2-naphthol
- 4-Phenylazo-1-naphthol
- 1-(2-Methoxyphenylazo)-2-naphthol
- 1-(3-Methoxyphenylazo)-2-naphthol
Uniqueness
1-Naphthol, 4-(4-fluorophenyl)azo- is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other similar azo compounds .
Eigenschaften
CAS-Nummer |
36853-47-1 |
---|---|
Molekularformel |
C16H11FN2O |
Molekulargewicht |
266.27 g/mol |
IUPAC-Name |
4-[(4-fluorophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H11FN2O/c17-11-5-7-12(8-6-11)18-19-15-9-10-16(20)14-4-2-1-3-13(14)15/h1-10,20H |
InChI-Schlüssel |
CYOANEQWZHWBHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.